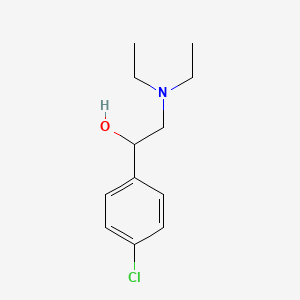![molecular formula C6H7N3O3 B14461605 2-[(Cyanomethoxy)imino]-3-oxobutanamide CAS No. 70792-61-9](/img/structure/B14461605.png)
2-[(Cyanomethoxy)imino]-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyanomethoxy)imino]-3-oxobutanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanomethoxy group attached to an imino and oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyanomethoxy)imino]-3-oxobutanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyanomethoxy-containing reagent with an oxobutanamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyanomethoxy)imino]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The cyanomethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(Cyanomethoxy)imino]-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Cyanomethoxy)imino]-3-oxobutanamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(Butylcarbamoyl)-2-[(cyanomethoxy)imino]-3-oxobutanamide
- Butanamide, N-(aminocarbonyl)-2-[(cyanomethoxy)imino]-3-oxo-
Uniqueness
2-[(Cyanomethoxy)imino]-3-oxobutanamide is unique due to its specific structural features, such as the cyanomethoxy group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various applications and research areas .
Properties
CAS No. |
70792-61-9 |
|---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-(cyanomethoxyimino)-3-oxobutanamide |
InChI |
InChI=1S/C6H7N3O3/c1-4(10)5(6(8)11)9-12-3-2-7/h3H2,1H3,(H2,8,11) |
InChI Key |
PUPQCUAMXMXROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NOCC#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


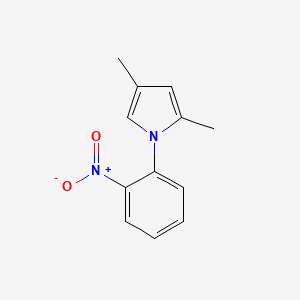
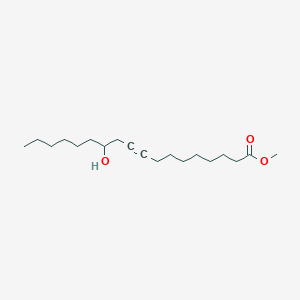
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
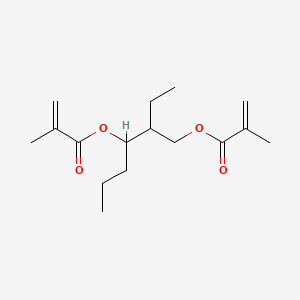
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)

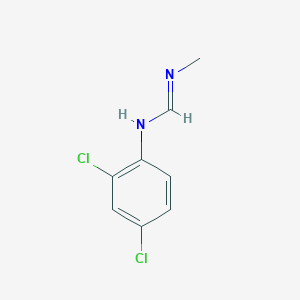

![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)
